tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a chemical compound with the molecular formula and a molecular weight of 237.3 g/mol. It is categorized as a member of the imidazo[4,5-c]pyridine family, which are heterocyclic compounds featuring both nitrogen and carbon atoms in their rings. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of tert-butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate can be achieved through several methods, often involving multi-step reactions that utilize various reagents and catalysts.
The structure of tert-butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate features a fused bicyclic system comprising an imidazole ring.
CN1C=NC2=C1CCN(C(=O)OC(C)(C)C)C2
AWPIMEAZBRMNHO-UHFFFAOYSA-N
tert-butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield.
The mechanism of action for tert-butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with biological targets:
Experimental data from binding assays and cellular assays provide insights into its efficacy and safety profile.
Understanding the physical and chemical properties of tert-butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is crucial for its application in research:
tert-butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate has several scientific uses:
This compound represents a valuable tool in both synthetic chemistry and biological research, contributing to advancements in medicinal chemistry and pharmacology.
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3